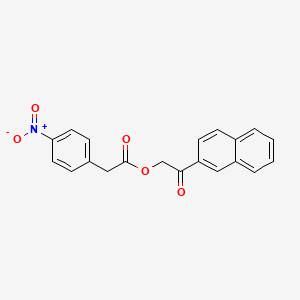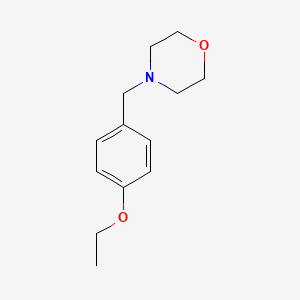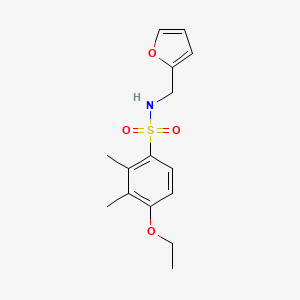![molecular formula C10H11N5OS B5860638 2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5860638.png)
2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide is a chemical compound that has been of interest to researchers due to its potential therapeutic properties. It is a member of the tetrazole family of compounds, which have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. In
Wirkmechanismus
The exact mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
In addition to its antimicrobial, anti-inflammatory, and anticancer effects, this compound has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many diseases. It has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various disease processes and potential therapeutic interventions. However, one limitation of using this compound is its potential toxicity. Like many other tetrazole compounds, this compound can be cytotoxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide. One area of interest is the development of novel derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the elucidation of the compound's mechanism of action at the molecular level, which could lead to the identification of new drug targets. Furthermore, the potential use of this compound in combination with other drugs or therapies should be investigated, as this may enhance its therapeutic efficacy. Finally, more studies are needed to evaluate the safety and toxicity of this compound, both in vitro and in vivo, in order to determine its potential for clinical use.
Synthesemethoden
The synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide can be achieved through a variety of methods. One common method involves the reaction of 1-benzyl-1H-tetrazole-5-thiol with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the desired product. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit antimicrobial activity against a variety of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, it has been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, this compound has been found to have anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
2-(1-benzyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c11-9(16)7-17-10-12-13-14-15(10)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROKWCSVFQLFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5860565.png)


![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5860592.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5860601.png)

![4-({[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5860606.png)
![5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5860615.png)


![2-(3,5-dimethylphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5860631.png)

